molecular formula C17H24O3 B13207004 Ethyl 3-(4-tert-butylphenyl)-2,2-dimethyl-3-oxopropanoate

Ethyl 3-(4-tert-butylphenyl)-2,2-dimethyl-3-oxopropanoate

Cat. No.: B13207004
M. Wt: 276.4 g/mol
InChI Key: PQKCEJYLHHOOTH-UHFFFAOYSA-N
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Description

Ethyl 3-(4-tert-butylphenyl)-2,2-dimethyl-3-oxopropanoate is an organic compound that features a tert-butyl group attached to a phenyl ring, which is further connected to a dimethyl oxopropanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-tert-butylphenyl)-2,2-dimethyl-3-oxopropanoate typically involves the esterification of 3-(4-tert-butylphenyl)-2,2-dimethyl-3-oxopropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of microreactor technology can also enhance the efficiency of the synthesis process by providing precise control over temperature and reaction time.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-tert-butylphenyl)-2,2-dimethyl-3-oxopropanoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products Formed

    Oxidation: The major product is 3-(4-tert-butylphenyl)-2,2-dimethyl-3-oxopropanoic acid.

    Reduction: The major product is 3-(4-tert-butylphenyl)-2,2-dimethyl-3-hydroxypropanoate.

    Substitution: Depending on the substituent introduced, products can include brominated or nitrated derivatives of the original compound.

Scientific Research Applications

Ethyl 3-(4-tert-butylphenyl)-2,2-dimethyl-3-oxopropanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-tert-butylphenyl)-2,2-dimethyl-3-oxopropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group can influence the compound’s binding affinity and specificity, while the ester moiety can undergo hydrolysis to release active metabolites. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(4-methylphenyl)-2,2-dimethyl-3-oxopropanoate
  • Ethyl 3-(4-ethylphenyl)-2,2-dimethyl-3-oxopropanoate
  • Ethyl 3-(4-isopropylphenyl)-2,2-dimethyl-3-oxopropanoate

Uniqueness

Ethyl 3-(4-tert-butylphenyl)-2,2-dimethyl-3-oxopropanoate is unique due to the presence of the bulky tert-butyl group, which can significantly affect its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and effects.

Biological Activity

Ethyl 3-(4-tert-butylphenyl)-2,2-dimethyl-3-oxopropanoate is an organic compound with significant potential in biological applications. This article explores its biological activity, including its pharmacological properties, interaction mechanisms, and comparative analysis with structurally similar compounds.

Chemical Structure and Properties

  • Molecular Formula : C17_{17}H24_{24}O3_3
  • Molecular Weight : Approximately 276.37 g/mol
  • CAS Number : 1226283-04-0

The compound features a tert-butyl group attached to a phenyl ring and an ester functional group, which contributes to its unique reactivity profile and potential biological activity .

Pharmacological Properties

Research indicates that this compound may exhibit several pharmacological properties:

  • Anti-inflammatory Activity : Similar oxoesters have been evaluated for their potential as anti-inflammatory agents. The presence of the tert-butyl group may enhance lipophilicity, facilitating better membrane penetration and increased bioactivity .
  • Enzyme Inhibition : Compounds structurally related to this compound have shown interactions with enzymes such as acetylcholinesterase. This interaction can influence neurotransmitter levels, potentially impacting cognitive functions .
  • Metabolic Pathway Modulation : The compound may interact with various receptors involved in metabolic pathways, suggesting a role in metabolic disorders .

Understanding the interaction mechanisms of this compound is crucial for evaluating its therapeutic potential. Studies suggest that:

  • The compound can bind to specific biological targets, modulating their activity.
  • Its structure allows for diverse synthetic pathways that can lead to derivatives with enhanced or altered biological activities .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is presented below:

Compound NameStructureUnique Features
Ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoateStructureLacks a tert-butyl group; simpler structure.
Methyl 3-(4-tert-butylphenyl)-3-oxopropanoateStructureMethyl instead of ethyl group; different solubility properties.
Ethyl 4-(tert-butyl)benzoateStructureContains a benzoate structure; potential for different reactivity.

This table highlights how the presence of the tert-butyl group in this compound may enhance its biological activity compared to other compounds .

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

  • Study on Anti-inflammatory Properties : A recent study found that derivatives of similar oxoesters exhibited significant anti-inflammatory effects in vitro and in vivo models. The study concluded that modifications in the alkyl groups could enhance efficacy .
  • Neuroprotective Effects : Research focusing on acetylcholinesterase inhibition demonstrated that compounds with similar structures could improve cognitive functions in animal models by increasing acetylcholine levels at synapses .

Properties

Molecular Formula

C17H24O3

Molecular Weight

276.4 g/mol

IUPAC Name

ethyl 3-(4-tert-butylphenyl)-2,2-dimethyl-3-oxopropanoate

InChI

InChI=1S/C17H24O3/c1-7-20-15(19)17(5,6)14(18)12-8-10-13(11-9-12)16(2,3)4/h8-11H,7H2,1-6H3

InChI Key

PQKCEJYLHHOOTH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(C)C(=O)C1=CC=C(C=C1)C(C)(C)C

Origin of Product

United States

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